molecular formula C₂₃H₂₉NO₇ B119744 Diphenhydramine N-glucuronide CAS No. 137908-78-2

Diphenhydramine N-glucuronide

Cat. No.: B119744
CAS No.: 137908-78-2
M. Wt: 431.5 g/mol
InChI Key: OAIGZXXQYIJBLR-WJJPVSRMSA-N
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Description

Diphenhydramine N-glucuronide is a metabolite of diphenhydramine, a first-generation antihistamine known for its anticholinergic, antitussive, antiemetic, and sedative properties. Diphenhydramine is primarily used to treat allergies, and its metabolism involves glucuronidation, a process that enhances the compound’s water solubility and facilitates its excretion from the body .

Mechanism of Action

Target of Action

Diphenhydramine N-glucuronide is a metabolite of Diphenhydramine . Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors . These H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .

Mode of Action

This compound, as a metabolite of Diphenhydramine, is likely to share its parent compound’s mode of action. Diphenhydramine acts as an antagonist at H1 receptors, meaning it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to reduce the symptoms of allergies and other conditions mediated by histamine.

Biochemical Pathways

The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces (via bile from the liver) . Diphenhydramine can undergo direct glucuronidation at its tertiary amino group with the formation of a quaternary ammonium glucuronide .

Pharmacokinetics

Studies on this compound quantities in urine have shown significant variability among subjects, ranging between 27% and 148% of the dose within 8 hours . Neither ascorbic acid nor ammonium chloride significantly influenced the quantity of N-glucuronide in urine .

Result of Action

The result of this compound’s action is likely to be similar to that of its parent compound, Diphenhydramine. Diphenhydramine is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the urine can affect the excretion of the parent drug, Diphenhydramine . Ammonium chloride, which proved effective in lowering urinary pH, increased the excretion of the parent drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenhydramine N-glucuronide involves the glucuronidation of diphenhydramine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation using recombinant UGT enzymes. This method allows for the efficient and scalable production of the compound by leveraging microbial or mammalian cell cultures engineered to express the relevant UGT isoforms .

Chemical Reactions Analysis

Types of Reactions: Diphenhydramine N-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of diphenhydramine .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.

Major Products:

    Hydrolysis: Diphenhydramine and glucuronic acid.

    Conjugation: this compound.

Scientific Research Applications

Diphenhydramine N-glucuronide has several applications in scientific research:

    Pharmacokinetics: Studying the metabolism and excretion of diphenhydramine in humans and animals.

    Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.

    Toxicology: Assessing the safety and toxicity of diphenhydramine and its metabolites.

    Biomarker Discovery: Identifying biomarkers for exposure to diphenhydramine and related compounds.

Comparison with Similar Compounds

Uniqueness: Diphenhydramine N-glucuronide is unique in its formation from a tertiary amine group, resulting in a quaternary ammonium-linked glucuronide. This structural feature distinguishes it from other glucuronides, which typically involve the conjugation of hydroxyl or carboxyl groups .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGZXXQYIJBLR-WJJPVSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128315
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137908-78-2
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137908-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenhydramine N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenhydramine N-glucuronide
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Customer
Q & A

Q1: Can the presence of Diphenhydramine N-glucuronide in urine be used to differentiate between oral and dermal diphenhydramine use?

A2: While this compound is detectable in urine after both oral and dermal diphenhydramine exposure, the significant difference in its concentration between the two routes could potentially serve as an indicator of the route of administration []. Further research is needed to solidify this finding and establish definitive concentration thresholds for differentiating between internal and external use.

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